4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one is a chemical compound with the molecular formula C6H8O4 It is a furan derivative, characterized by a furan ring substituted with hydroxyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with formaldehyde under acidic conditions. The reaction typically proceeds at elevated temperatures, around 140°C, and requires a catalyst such as piperidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or ethers.
Scientific Research Applications
4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavoring agents and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-5-methyl-3(2H)-furanone
- 2,5-dimethyl-4-hydroxy-3(2H)-furanone
- 5-hydroxymethyl-2(5H)-furanone
Uniqueness
4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and hydroxymethyl groups allows for versatile chemical reactivity and potential biological activities that are not observed in closely related compounds .
Properties
IUPAC Name |
4-hydroxy-5-(hydroxymethyl)-3,5-dimethylfuran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-5(9)7(2,3-8)11-6(4)10/h8-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPRNZMXDKHEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC1=O)(C)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.